molecular formula C10H14N2O2S2 B2990583 Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate CAS No. 361368-64-1

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2990583
CAS RN: 361368-64-1
M. Wt: 258.35
InChI Key: JPMAPBMOMXAGRE-UHFFFAOYSA-N
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Description

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate, more commonly referred to as EDTC, is an organic compound with a variety of applications in scientific research. It is a thiophene derivative, which is a five-membered ring consisting of four carbon atoms and one sulfur atom. EDTC is a colorless solid that is soluble in organic solvents and is used as a reagent in various chemical reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, EDTC has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activity

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate and its derivatives have been synthesized and evaluated for biological activities. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was synthesized and converted into various derivatives. These compounds were screened for their antibacterial and antifungal activities, with some showing promising results (Narayana et al., 2006).

Antiproliferative Activity

A series of thiophene derivatives including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate have been synthesized and tested for their antiproliferative activity. These compounds exhibited significant activity against breast and colon cancer cell lines, indicating potential applications in cancer treatment (Ghorab et al., 2013).

Use in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group has been utilized as a carboxyl-protecting group in peptide chemistry. This group can be introduced in peptides or amino acids and is stable under standard conditions for peptide synthesis, highlighting its utility in this field (Chantreux et al., 1984).

Bioconjugation Reactions

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate-related compounds have been used in bioconjugation reactions. Studies have investigated EDC/N-hydroxysulfosuccinimide (sNHS)-mediated bioconjugations on carboxylated peptides and small proteins, providing insights into optimizing these reactions for medical research (Totaro et al., 2016).

properties

IUPAC Name

ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c1-4-14-9(13)7-5(2)6(3)16-8(7)12-10(11)15/h4H2,1-3H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMAPBMOMXAGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(carbamothioylamino)-4,5-dimethylthiophene-3-carboxylate

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (Example 50b) (1.21 g, 5.27 mmol) in dichloromethane (10 mL) was added ammonia (7 M in MeOH, 1.12 mL, 7.91 mmol) at 0° C. The reaction mixture was then stirred at room temperature for 3 h, quenched with water and extracted with dichloromethane (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated. The dark orange residue was purified by chromatography on silica gel (Gradient 0-50% EtOAc in Hexanes) to give the title compound (37.1 mg, 3%). 1H NMR (400 MHz, DMSO-d6) δ1.32 (t, 3H, J=7.1 Hz), 2.18 (s, 3H), 2.19 (s, 3H), 4.30 (q, 2H, J=7.1 Hz), 8.43 (s, 2H), 11.38 (s, 1H). MS 259 (MH+).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
3%

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